Balanol
Overview
Description
Synthesis Analysis
The total synthesis of (-)-Balanol involves combining a chiral hexahydroazepine-containing fragment with a benzophenone fragment. Novel synthetic routes were developed for both fragments. The hexahydroazepine fragment was synthesized through radical cyclization, while the benzophenone fragment was prepared through biomimetic oxidative cleavage starting from natural chrysophanic acid. Enantioselective enzymatic acetylation was employed to achieve the enantiomerically pure hexahydroazepine fragment (Miyabe, Torieda, Kiguchi, & Naito, 1997). Other methodologies include asymmetric synthesis via palladium-mediated epimerization and olefin metathesis to construct the seven-membered nitrogen heterocycle (Cook, Shanker, & Peterson, 1999), and a variety of approaches focusing on the efficient construction of balanol and its analogues (Nicolaou, Koide, & Bunnage, 1995).
Scientific Research Applications
Inhibition of Protein Kinases : Balanol is a potent inhibitor of cyclic AMP-dependent protein kinase (PKA) and protein kinase C (PKC), acting competitively with ATP. It exhibits a strong affinity, 3000 times that of ATP, for these kinases. The diversity of ATP/balanol-binding sites among protein kinases indicates potential for developing selective, high-affinity inhibitors and probes for serine/threonine protein kinases (Setyawan et al., 1999).
Balanol Analogs and PKC Inhibition : Studies on balanol analogs with modifications to the perhydroazepine moiety have shown that these changes significantly affect their activity and selectivity against PKC and PKA. This suggests that the nonaromatic part of balanol plays a crucial role in determining its inhibitory properties (Lai et al., 1997).
Crystal Structure Analysis : The crystal structure of balanol in complex with cAMP-dependent protein kinase (cAPK) at 2.1 A resolution reveals how balanol's specific inhibitory effects are achieved. The structure shows extensive interactions between balanol and conserved cAPK residues, providing insight into the mechanism of inhibition (Narayana et al., 1999).
Synthesis and Cellular Activity of Balanol Analogs : The synthesis of balanol analogs and their inhibitory activities against PKC have been explored, focusing on modifications to the carboxamide moiety. These studies contribute to understanding balanol's cellular activity and protein kinase C selectivity (Jagdmann et al., 1996).
Balanol Total Synthesis : Independent groups have achieved total synthesis of balanol, a crucial step in facilitating the development of balanol analogs as potential drugs for diseases associated with protein kinase C activation (Borman, 1994).
Solid-Phase Synthesis of Balanol Analogues : The solid-phase chemistry has been used for the design and synthesis of a combinatorial library of balanol analogues. This method utilizes relatively accessible building blocks for creating structural analogues (Nielsen & Lyngsø, 1996).
Future Directions
properties
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balanol | |
CAS RN |
63590-19-2 | |
Record name | (-)-Balanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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